molecular formula C18H19NO4 B4769515 methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate

methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate

Cat. No.: B4769515
M. Wt: 313.3 g/mol
InChI Key: PYSLMNHYRRLLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate, also known as MMBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MMBA is a member of the benzamide family and is structurally similar to other benzamides that have been used in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate is not fully understood, but it is thought to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent reduction in pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. These findings suggest that this compound may have potential applications in the treatment of cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, the limited availability of this compound may make it difficult for researchers to obtain sufficient quantities for their experiments.

Future Directions

Future research on methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate could focus on elucidating its mechanism of action and optimizing its use in experiments. One potential direction could be to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction could be to explore the use of this compound in combination with other anti-inflammatory agents to enhance its efficacy. Finally, further research could be conducted to investigate the potential of this compound as a lead compound for the development of new anti-inflammatory drugs.

Scientific Research Applications

Methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate has been primarily studied for its potential as an anti-inflammatory agent. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. This compound has also been shown to reduce the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. These findings suggest that this compound may have therapeutic potential for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

methyl 4-[[2-(4-methoxyphenyl)acetyl]amino]-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-10-14(18(21)23-3)6-9-16(12)19-17(20)11-13-4-7-15(22-2)8-5-13/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSLMNHYRRLLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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